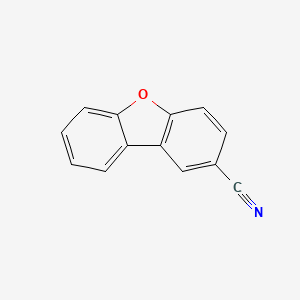

Dibenzofuran-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure and properties of a derivative of dibenzofuran carbonitrile, specifically 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, were extensively studied using Density Functional Theory (DFT) methods. The structure was optimized using Gaussian 09 software, and various parameters such as bond lengths, angles, dihedral angles, charges, polarizability, and dipole moments were calculated. The study also included vibrational analysis using FT IR spectra and NMR to determine isomer shifts in different solvents. The electron transfer processes within the molecule were analyzed using Natural Bond Orbital (NBO) analysis, and the molecule's hardness and softness were determined by the gap between HOMO and LUMO energies in various solvents .

Synthesis Analysis

The synthesis of highly functionalized 2,3-dihydrobenzofurans, which are structurally related to dibenzofuran carbonitriles, was achieved through sequential C-H functionalization reactions. This process involved a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. Further diversification of the dihydrobenzofuran structures was possible through additional palladium-catalyzed intermolecular Heck-type sp(2) C-H functionalization .

Chemical Reactions Analysis

In the realm of chemical reactions involving carbonitriles, efficient protocols for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles were developed. One method utilized cesium carbonate as a catalyst in the presence of carbon dioxide , while another employed a basic ionic liquid, [Bmim]OH, as a homogeneous recyclable catalyst under solvent-free conditions . These methods are significant as they provide a green chemistry approach to synthesizing key intermediates for various drugs.

Physical and Chemical Properties Analysis

The electrochemical properties of dibenzo(c,e)-1,2-dithiin, a compound related to dibenzofuran carbonitriles, were investigated in acetonitrile medium. The study focused on the first charge transfer step and subsequent chemical reactions, providing insights into the electrochemical behavior of such compounds . Additionally, two dihydrofuran carbonitrile derivatives were synthesized and analyzed using X-ray crystallography, DFT calculations, and in silico molecular docking to assess their drug-likeness and binding affinities compared to the standard drug fluconazole . Another study on a dihydrobenzoquinoline carbonitrile derivative included theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, as well as in vitro antibacterial activity tests .

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

Dibenzofuran-2-carbonitrile derivatives are utilized as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). Their structure is designed to enhance device efficiencies through a balanced combination of electron-donating and electron-withdrawing groups, resulting in high external quantum efficiency and slow efficiency roll-off. The incorporation of cyano groups to dibenzofuran enhances its performance as a host material, highlighting its potential in developing advanced OLED technologies (Deng et al., 2013).

Molecular Design for High-Triplet-Energy Host Materials

In the development of high-triplet-energy bipolar host materials for PhOLEDs, dibenzofuran derivatives featuring cyanocarbazole units have shown promise. These materials, through strategic molecular design, offer high triplet energies and good bipolar charge transporting properties, essential for efficient blue and green PhOLEDs. The research indicates that these materials can significantly enhance the device performance of PhOLEDs, offering a pathway to more energy-efficient and brighter displays (Konidena et al., 2018).

Environmental Remediation

A strain of Pseudomonas aeruginosa, identified as FA-HZ1, has been discovered to have a high activity in degrading dibenzofuran, a compound known for its environmental persistence and toxicity. This strain operates via both angular and lateral dioxygenation pathways, metabolizing dibenzofuran effectively. Such microbial degradation pathways offer a biotechnological approach to mitigating the environmental impact of dibenzofuran and its derivatives, suggesting a sustainable method for the cleanup of contaminated sites (Ali et al., 2019).

作用機序

Target of Action

Dibenzo[b,d]furan-2-carbonitrile primarily targets hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) . The compound’s rigid structure and high thermal stability make it an excellent choice for this application .

Mode of Action

The compound interacts with its targets by providing high thermal stability, which is crucial for HTMs due to the requirements of thermal evaporation and device operation stability . The compound’s rigid structures contribute to its excellent thermal stability, with a decomposition temperature of up to 400°C and a glass transition temperature above 190°C .

Biochemical Pathways

The compound affects the biochemical pathways related to the operation of OLEDs. It contributes to the efficient blocking of holes, which is crucial for the high efficiency and longevity of blue phosphorescent OLEDs .

Result of Action

The result of the compound’s action is the improved performance of OLEDs. Devices using dibenzo[b,d]furan-2-carbonitrile as an HTM show a turn-on voltage of 3.4 V and a maximum external efficiency of 18.61%, indicating that the compound is a potential building block for highly efficient OLEDs .

Action Environment

The action of dibenzo[b,d]furan-2-carbonitrile is influenced by environmental factors such as temperature. Its high thermal stability allows it to function effectively even at high temperatures, making it suitable for use in environments with high thermal requirements .

特性

IUPAC Name |

dibenzofuran-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLMVVOQPAPVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20927-96-2 |

Source

|

| Record name | 2-CYANODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)

![4-amino-N5-(benzo[d][1,3]dioxol-5-ylmethyl)-N3-ethylisothiazole-3,5-dicarboxamide](/img/structure/B2518045.png)

![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2518050.png)

![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)

![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)

![2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2518054.png)

![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)